Propyl butyl(ethyl)carbamodithioate
Description
Properties
CAS No. |
64352-80-3 |
|---|---|
Molecular Formula |
C10H21NS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
propyl N-butyl-N-ethylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3 |
InChI Key |
ONOWGBFACRAAND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=S)SCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl butyl(ethyl)carbamodithioate can be synthesized through the reaction of propylamine, butylamine, and ethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the dithiocarbamate salt, which can then be acidified to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Propyl butyl(ethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl, propyl, or butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Propyl butyl(ethyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of propyl butyl(ethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, disrupt metal ion homeostasis, and interfere with various biological pathways. The compound’s molecular targets include metalloproteins and enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Presumed to be C₁₀H₂₁NS₂ (based on analogous dithiocarbamates).
- Physical State : Likely a liquid at room temperature, given the alkyl chain lengths and similarity to esters like butyl propionate.
- Applications : Patent literature highlights its use as a solvent in formulations requiring tailored polarity and stability.
Comparison with Similar Compounds
Structural Analogs: Dithiocarbamate Esters
Compounds with variations in N-alkyl or ester substituents exhibit distinct physicochemical and functional properties. For example:
Research Findings :
- Longer N-alkyl chains (e.g., butyl vs. methyl) enhance lipid solubility, making the compound suitable for non-polar solvent systems.
- Shorter ester groups (e.g., methyl) may reduce thermal stability compared to propyl or butyl esters.
Functional Analogs: Esters with Divergent Backbones
A. Butyl Propionate (CAS 590-01-2)
- Structure: Ester of propionic acid and butanol.
- Properties : Colorless liquid with a fruity odor; used in fragrances and coatings.
- Contrast : Lacks sulfur, resulting in lower polarity and distinct toxicity profile compared to dithiocarbamates.
B. Alkyl Benzoates (e.g., Propyl Benzoate)
- Structure : Aromatic esters with benzoic acid and alkyl alcohols.
- Contrast : Benzoates exhibit higher chemical inertness but lesser solvent versatility than dithiocarbamates.
| Compound | Functional Group | Polarity | Odor | Primary Use |
|---|---|---|---|---|
| This compound | Dithiocarbamate | Moderate | Unreported | Industrial solvent |
| Butyl Propionate | Ester | Low | Fruity | Flavors, coatings |
| Propyl Benzoate | Aromatic ester | Low | Mild | Cosmetics |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Propyl butyl(ethyl)carbamodithioate to maximize yield and purity?
- Methodological Answer : Synthesis requires careful control of stoichiometry, solvent selection, and temperature. For carbamodithioate derivatives, a two-step approach is common: (1) formation of the carbamoyl chloride intermediate via reaction of the amine (e.g., butyl(ethyl)amine) with thiophosgene, followed by (2) nucleophilic substitution with propanethiol. Use anhydrous conditions (e.g., dichloromethane) to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography. Yield optimization may require iterative adjustments to reaction time (12–24 hours) and temperature (0–25°C) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification, high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For sulfur-containing compounds like carbamodithioates, elemental analysis (C, H, N, S) is critical to validate stoichiometry. Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism, solvent interactions, or impurities. Perform the following:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., thiol-thione tautomerism).
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
- High-Resolution MS (HRMS) : Confirm exact mass to rule out adducts or degradation products.
- Computational Validation : Use density functional theory (DFT) to simulate spectra and compare with experimental results .
Q. What experimental design principles should guide stability studies of this compound under varying environmental conditions?
- Methodological Answer : Design a factorial experiment to test:
- Temperature : Store samples at -20°C, 4°C, 25°C, and 40°C for 1–4 weeks.
- pH : Expose the compound to buffers (pH 3–10) and monitor degradation via HPLC.
- Light Sensitivity : Compare stability in amber vs. clear glass vials under UV/visible light.
Quantify degradation products using LC-MS and apply kinetic modeling (e.g., Arrhenius equation for thermal stability) .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Use molecular docking or molecular dynamics (MD) simulations to study interactions with enzymes or catalysts. For reaction prediction:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Transition State Analysis : Apply quantum mechanical/molecular mechanical (QM/MM) methods to model activation energies for proposed reactions (e.g., nucleophilic substitutions).
Validate predictions with small-scale pilot reactions .
Data Analysis and Ethical Considerations
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement a quality-by-design (QbD) framework:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to correlate process parameters (e.g., reagent ratios, temperature) with yield/purity.
- Multivariate Analysis : Apply principal component analysis (PCA) to HPLC-MS datasets to identify outlier batches.
- Control Charts : Monitor critical quality attributes (CQAs) like impurity profiles over time .
Q. How should researchers address ethical and safety concerns when handling this compound in laboratory settings?
- Methodological Answer :
- Risk Assessment : Review SDS for analogous carbamodithioates to infer toxicity (e.g., dermal irritation, inhalation risks).
- Engineering Controls : Use fume hoods for synthesis and glove boxes for air-sensitive steps.
- Waste Management : Neutralize reactive thiol groups with oxidizing agents (e.g., hydrogen peroxide) before disposal.
Document protocols in alignment with institutional review board (IRB) guidelines for chemical safety .
Tables for Reference
| Analytical Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Purity Assessment | HPLC-UV (C18 column, acetonitrile:water gradient) | Optimize mobile phase to resolve thiol-related degradation products . |
| Structural Confirmation | ¹³C NMR (125 MHz, CDCl₃) | Look for thiocarbamate carbonyl signal at ~190–200 ppm . |
| Stability Monitoring | LC-MS/MS (MRM mode) | Use isotopic labeling for quantitative tracking of degradation . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
